molecular formula C23H19NO5 B2599866 7-Hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one CAS No. 887216-49-1

7-Hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one

Cat. No. B2599866
CAS RN: 887216-49-1
M. Wt: 389.407
InChI Key: QITCTCYYUNZGMV-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one, also known as KX2-391, is a synthetic small molecule compound that has been the subject of scientific research for its potential therapeutic applications. It belongs to the class of chromenone compounds and has been found to have anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Research has demonstrated the synthesis of hydroxy-pyrazolyl-chromenones and their derivatives, showing antimicrobial and antioxidant activity. These compounds are synthesized through the condensation and cyclization of chromenone precursors, highlighting the utility of chromenones in creating biologically active molecules (Hatzade et al., 2008).

Characterization and Application in Biological Studies

  • Palladium(II) complexes with chromone-based Schiff bases have been synthesized and characterized, showing antimicrobial activity against various microorganisms and antioxidant properties. These complexes also demonstrate the ability to cleave plasmid DNA and exhibit cytotoxic effects against cell lines, suggesting potential applications in antimicrobial and cancer research (Kavitha & Reddy, 2016).

Antihypertensive Activity

  • Compounds structurally related to chromenones, specifically 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, have been synthesized and shown to possess potent antihypertensive activity. These findings indicate the relevance of chromenone derivatives in the development of cardiovascular drugs (Bergmann & Gericke, 1990).

Metal Ion Detection and Cancer Cell Application

  • A study on the oxidative dehydrogenation of a coumarinyl scaffold with copper ions highlighted its application in metal ion detection within human liver cancer cells. This research underlines the compound's utility in developing diagnostic tools for metal ion detection in biomedical applications (Dey et al., 2019).

Synthesis of Pyridine Derivatives

  • The compound has been utilized in the synthesis of pyridine derivatives through the condensation of chromenes, demonstrating the versatility of chromenones in synthesizing heterocyclic compounds (Osipov et al., 2018).

Coordination Compounds and Biological Activities

  • Coordination compounds of chromenones, specifically those with aminoethanoic acid and pyrrolidine-2-carboxylic acid, have been synthesized and shown to possess cytotoxic activities. These studies suggest potential applications in developing antimicrobial and cancer therapeutic agents (Aiyelabola et al., 2017).

properties

IUPAC Name

7-hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-19-8-7-15-16(17-11-14-5-1-2-6-20(14)28-23(17)27)12-21(26)29-22(15)18(19)13-24-9-3-4-10-24/h1-2,5-8,11-12,25H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCTCYYUNZGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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